molecular formula C18H14F3N3OS2 B15026715 N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15026715
M. Wt: 409.5 g/mol
InChI Key: SIOKGAMKGDVONJ-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, with sulfur sources like phosphorus pentasulfide.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Construction of the pyrimidine ring: This can be done through condensation reactions involving appropriate amines and carbonyl compounds.

    Final coupling and acetamide formation: The final step involves coupling the intermediate compounds and forming the acetamide group through reactions with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted thiophene or pyrimidine derivatives.

Scientific Research Applications

N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiophene and pyrimidine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: A compound with a thiophene ring and similar structural features.

    N-Methyl-N,2-diphenylacetamide: Shares the N-methyl and phenylacetamide moieties.

Uniqueness

N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14F3N3OS2

Molecular Weight

409.5 g/mol

IUPAC Name

N-methyl-N-phenyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H14F3N3OS2/c1-24(12-6-3-2-4-7-12)16(25)11-27-17-22-13(14-8-5-9-26-14)10-15(23-17)18(19,20)21/h2-10H,11H2,1H3

InChI Key

SIOKGAMKGDVONJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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